Menitrazepam

Description

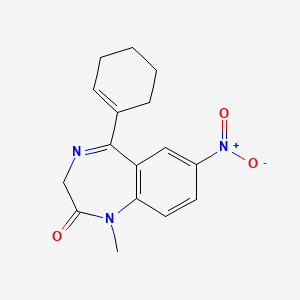

Structure

3D Structure

Properties

CAS No. |

28781-64-8 |

|---|---|

Molecular Formula |

C16H17N3O3 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H17N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3 |

InChI Key |

CMFUDRPCXZQTOM-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |

Other CAS No. |

28781-64-8 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Menitrazepam

Established Synthetic Routes to Menitrazepam

The synthesis of this compound, chemically known as 1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, has been approached through multi-step chemical processes. These routes typically involve the initial construction of a substituted benzophenone scaffold followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring.

Precursor Synthesis and Mechanistic Pathways

A key precursor for the synthesis of this compound is 2-methylamino-5-nitrobenzophenone. The synthesis of this intermediate can be achieved through various methods. One common approach involves the N-methylation of 2-amino-5-nitrobenzophenone.

The synthesis of this compound from 2-methylamino-5-nitrobenzophenone proceeds through a cyclization reaction. In a documented method, powdered 2-methylamino-5-nitrobenzophenone is reacted with 2-isocyanatoacetyl chloride. The reaction mixture is stirred at room temperature, and after the initial reaction, the excess 2-isocyanatoacetyl chloride is removed under reduced pressure. The subsequent addition of pyridine induces a cyclization reaction, which is facilitated by heating. The final product is then extracted and purified using column chromatography.

The mechanistic pathway for the cyclization involves the initial acylation of the secondary amine of 2-methylamino-5-nitrobenzophenone by 2-isocyanatoacetyl chloride. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the benzophenone, leading to the formation of the seven-membered benzodiazepine (B76468) ring.

Optimization of Reaction Parameters and Chemical Yields

While specific optimization data for the synthesis of this compound is not extensively detailed in the available literature, information on the synthesis of the closely related compound, nitrazepam, provides insights into potential optimization strategies. For the synthesis of nitrazepam from 2-amino-5-nitrobenzophenone, various parameters have been optimized to improve the chemical yield.

For instance, in a patented method for nitrazepam synthesis, the acetylation of 2-amino-5-nitrobenzophenone with chloroacetic acid chloroanhydride in toluene is brought to a boil (100-107 °C) for 6 hours. The subsequent cyclization with hexamethylenetetramine and ethyl alcohol in the presence of ammonium chloride and sulfuric acid reports a high yield of 86.01%. These parameters, such as reaction time, temperature, and molar ratios of reactants, are critical for maximizing the yield and purity of the final product. It is plausible that similar optimization of reaction conditions for the synthesis of this compound could lead to comparable high yields.

| Reaction Step | Reactants | Reagents/Solvents | Yield (%) |

|---|---|---|---|

| Amination | 2-chloro-5-nitro-benzophenone | Ammonia | 85 |

| Acetylation | 2-amino-5-nitrobenzophenone | Chloroacetic acid chloroanhydride, Toluene | 75.1 |

| Cyclization | 2-(2-chloroacetamido)-5-nitrobenzophenone | Hexamethylenetetramine, Ethyl alcohol, Ammonium chloride, Sulfuric acid | 86.01 |

Novel Synthetic Methodologies for this compound Production

The development of novel synthetic methodologies in pharmaceutical chemistry aims to improve efficiency, reduce environmental impact, and enhance the diversity of accessible compounds. While specific applications to this compound are not widely reported, general advancements in benzodiazepine synthesis are relevant.

Chemo-enzymatic Approaches in Benzodiazepine Synthesis

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the production of complex molecules with high selectivity. While the direct chemo-enzymatic synthesis of this compound has not been described, the broader field of biocatalysis in the synthesis of nitrogen-containing heterocycles is an active area of research. Enzymes such as lipases and oxidoreductases could potentially be employed for the stereoselective synthesis of chiral benzodiazepine precursors or for the functionalization of the benzodiazepine core.

Application of Green Chemistry Principles in this compound Production

Green chemistry principles focus on designing chemical processes that are environmentally benign. In the context of benzodiazepine synthesis, several green approaches have been developed. These include the use of solid acid catalysts, solvent-free reaction conditions, and multicomponent reactions to improve atom economy and reduce waste. For example, the synthesis of 1,5-benzodiazepines has been reported using reusable heterogeneous catalysts like silica (B1680970) sulfuric acid under solvent-free conditions. While these methods have not been specifically applied to the 1,4-benzodiazepine structure of this compound, they represent a promising direction for more sustainable production routes. The use of greener solvents, such as water or ionic liquids, and energy-efficient methods like microwave-assisted synthesis are also key areas of green chemistry research applicable to benzodiazepine production.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially improved pharmacological profiles. This can be achieved by introducing various functional groups at different positions of the this compound scaffold.

One approach to creating derivatives is through the modification of the starting materials. For example, by using different substituted benzophenones as precursors, a variety of analogues with different substituents on the phenyl ring at the 5-position can be synthesized.

Design Principles for Targeted Structural Modifications

The design of this compound analogs through targeted structural modifications is guided by the established structure-activity relationships (SAR) of the broader benzodiazepine class. These principles help in predicting how changes to the molecular structure might influence the compound's properties.

Modifications to the benzodiazepine scaffold can be systematically explored at several key positions:

Position 1 (N1): The presence of a methyl group at the N1 position of this compound is a common feature in many active benzodiazepines. Altering this substituent can modulate activity.

Position 5 (C5): The cyclohexenyl group at the C5 position is a key structural feature of this compound. Modifications in this area can significantly impact the molecule's interaction with its biological target. Design strategies could involve:

Altering the size and saturation of the cycloalkenyl ring (e.g., cyclopentenyl, cycloheptenyl, or fully saturated cyclohexyl).

Introducing substituents on the cyclohexenyl ring to explore steric and electronic effects.

Replacing the cyclohexenyl ring with other cyclic or aromatic moieties.

Position 7: The nitro group at the 7-position is a strong electron-withdrawing group. Replacing it with other electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the benzodiazepine ring system.

Other Positions: Modifications at other positions of the benzodiazepine core, such as the introduction of substituents on the fused benzene (B151609) ring, can also be explored to develop new analogs with potentially different profiles.

The following table summarizes potential structural modifications and the rationale behind them:

| Position of Modification | Type of Modification | Rationale for Modification |

| N1 | Variation of alkyl substituent | Modulate lipophilicity and metabolic stability. |

| C5-Cyclohexenyl Ring | Alteration of ring size | Investigate the impact of steric bulk on receptor binding. |

| Introduction of substituents | Explore specific interactions within the binding pocket. | |

| Replacement with other cyclic groups | Probe the importance of the carbocyclic ring for activity. | |

| Position 7 | Substitution of the nitro group | Modify the electronic properties of the benzodiazepine core. |

Stereoselective Synthesis and Enantiomeric Separation of this compound Analogs

The presence of a chiral center at the C5 position, due to the substituted cyclohexenyl group, means that this compound and its analogs can exist as enantiomers. The stereochemistry of benzodiazepines can be a critical determinant of their biological activity. Therefore, methods for stereoselective synthesis and enantiomeric separation are of significant interest.

Stereoselective Synthesis

The stereoselective synthesis of benzodiazepine derivatives can be challenging. General strategies often involve the use of chiral starting materials or chiral catalysts. For analogs of this compound, a stereoselective synthesis could potentially be achieved by:

Using an enantiomerically pure starting material: For example, starting with an optically active precursor to the 2-amino-(1-cyclohexenyl)phenone intermediate.

Asymmetric catalysis: Employing a chiral catalyst in one of the key bond-forming reactions of the synthesis to favor the formation of one enantiomer over the other. Palladium-catalyzed reactions are often used in benzodiazepine synthesis and can be rendered stereoselective through the use of chiral ligands. mdpi.com

Enantiomeric Separation

For racemic mixtures of this compound analogs, enantiomeric separation can be achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for resolving enantiomers. fagg.be The choice of chiral stationary phase (CSP) is crucial for successful separation. Common CSPs used for the separation of chiral pharmaceuticals include those based on polysaccharides (e.g., cellulose or amylose derivatives) and protein-based columns.

The following table outlines common techniques used for the enantiomeric separation of chiral benzodiazepines:

| Technique | Chiral Selector/Stationary Phase | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Differential interaction of enantiomers with the chiral stationary phase through hydrogen bonding, dipole-dipole interactions, and steric effects. |

| Protein-based (e.g., α1-acid glycoprotein) | Enantioselective binding to the immobilized protein. | |

| Chiral SFC | Similar to HPLC (e.g., polysaccharide-based) | Utilizes a supercritical fluid as the mobile phase, often leading to faster separations and higher efficiency compared to HPLC. fagg.be |

Structure Activity Relationship Sar and Molecular Modeling of Menitrazepam

Pharmacophore Elucidation for Menitrazepam-GABA-A Receptor Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of structural features necessary for a molecule to interact with a specific receptor target. For benzodiazepines like this compound, pharmacophore modeling confirms the importance of several key features for interaction with the GABA-A receptor. nih.govnih.gov These models, often generated from the conformational analysis of active compounds and their docking poses within the receptor, typically highlight a common pattern of steric, hydrophobic, and electronic properties. researchgate.net

The essential pharmacophoric features for a benzodiazepine's activity include:

An aromatic or heteroaromatic ring system, corresponding to the fused benzene (B151609) ring in this compound.

A proton-accepting group, such as the carbonyl oxygen at position 2 of the diazepine (B8756704) ring.

An additional lipophilic or aromatic region, which in this compound is the cyclohexenyl group at position 5.

A key electronic feature at position 7 of the benzodiazepine (B76468) core.

These features must be correctly oriented to fit within the benzodiazepine binding pocket on the GABA-A receptor. researchgate.net Computational studies on designer benzodiazepines have utilized pharmacophore queries generated from docking results to confirm the significance of the location and presence of hydrophobic and polar functionalities as predicted by QSAR models. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that mathematically correlates the chemical structure of a compound with its biological activity. wikipedia.orglongdom.org This approach is used to predict the activity of new molecules and to understand the physicochemical properties that drive potency. spu.edu.sy

Various computational models have been developed to predict the biological activity of designer benzodiazepines, a class that includes this compound. nih.gov These models are built using datasets of molecules with experimentally determined activities and are validated to ensure their predictive power. researchgate.net

One common approach is the use of 2D or 3D QSAR models, which employ molecular descriptors related to the compounds' physicochemical, electronic, steric, and topological properties. nih.govjocpr.com For a series of designer benzodiazepines, a 2D QSAR model was developed and validated, showing a high correlation coefficient (r²) of 0.75 for its training set and 0.66 for its test set, indicating a good ability to predict the activity of new compounds. nih.gov Such models have been used to predict high biological activity for a significant percentage of newly identified designer benzodiazepines. nih.govresearchgate.net

Furthermore, machine learning techniques are increasingly being applied. For instance, models can predict specific properties, such as the ability of a compound to penetrate the blood-brain barrier, by identifying key molecular substructures. osf.io These advanced computational strategies allow for rapid and reliable preliminary assessments of the pharmacological profiles of novel compounds. nih.gov

The affinity of this compound for the GABA-A receptor is governed by a combination of steric, electronic, and hydrophobic factors. meduniwien.ac.atresearchgate.net

Electronic Effects: A critical feature of the benzodiazepine scaffold is the substituent at position 7. In many common benzodiazepines, this is a halogen like chlorine. In this compound, this position is occupied by a nitro (NO₂) group. This substitution significantly alters the electronic landscape of the molecule. The nitro group is a potent electron-withdrawing group, which can influence the binding affinity and potency at the receptor. QSAR models have highlighted that a hydrophilic group is favored at the 7-position for optimal binding. nih.gov

Steric Effects: The size and shape of the substituent at position 5 are crucial for fitting into the receptor's binding pocket. This compound features a 5-(cyclohexen-1-yl) group. The conformation of this ring system is a key steric determinant. QSAR studies have shown that substituents on the 5-phenyl group (or its equivalent) can be subject to significant steric repulsion, indicating a precisely shaped pocket. nih.govnih.gov

A comparison of physicochemical descriptors for this compound and its chloro-analogue, Tetrazepam, illustrates the impact of the position 7 substituent.

| Compound | Substitution (Position 7) | ClogP (Calculated) | Descriptor Change |

| This compound | NO₂ | 2.92 | NO₂ for Cl |

| Tetrazepam | Cl | 2.02 | - |

| Data derived from dissertation research on QSAR analysis. |

This data indicates a difference in hydrophobicity driven by the electronic nature of the substituent at position 7.

Molecular Docking and Dynamics Simulations of this compound at Receptor Sites

To visualize and understand the interaction between this compound and its target, researchers employ molecular docking and dynamics simulations. These techniques model the ligand within the receptor's binding site and simulate its behavior over time. nih.govchronobiologyinmedicine.org

This compound, like other classical benzodiazepines, acts as a positive allosteric modulator by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. wikipedia.orgguidetopharmacology.org This site is not the same as the binding site for the endogenous neurotransmitter GABA. Instead, it is located at the interface between an alpha (α) and a gamma (γ) subunit of the pentameric receptor complex. nih.govwikipedia.orgbiorxiv.org

The specific subtypes of the α and γ subunits (e.g., α1, α2, α3, α5) influence the binding affinity and pharmacological effect of the ligand. dovepress.comnih.govnih.gov For example, α1-containing receptors are primarily associated with sedative effects, whereas α2- and α3-containing receptors are linked to anxiolytic actions. dovepress.comnih.gov Docking studies on designer benzodiazepines have been performed using crystallized GABA-A receptor structures (such as PDB IDs: 6HUO, 6HUP) to predict binding affinity. nih.gov These simulations show ligands fitting into a pocket at the α/γ interface, with key interactions including hydrophobic contacts and hydrogen bonds with specific amino acid residues. biorxiv.orgjapsonline.com For example, studies with diazepam suggest interactions with residues like α1His101. biorxiv.org

The binding of this compound to the benzodiazepine site induces a conformational change in the GABA-A receptor. genesispub.orgiiab.me This structural shift is the core of its mechanism as a positive allosteric modulator. The change in the receptor's shape increases the affinity of GABA for its own binding sites, which are located at the interfaces between the β and α subunits. wikipedia.orgnih.gov

Mechanistic Investigations of Menitrazepam S Neuropharmacological Action

Elucidation of Menitrazepam's Interaction with GABA-A Receptor Subtypes

The primary mechanism of action for benzodiazepines, including this compound, involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the brain. wikipedia.orgdrugbank.com

This compound is understood to act as a positive allosteric modulator (PAM) at the GABA-A receptor. googleapis.comnih.govwikipedia.org This means it does not directly activate the receptor but binds to a distinct site, known as the benzodiazepine (B76468) binding site, which is located at the interface of the α and γ subunits of the receptor complex. wikipedia.orgwikipedia.org This binding event induces a conformational change in the receptor that increases the affinity of the primary neurotransmitter, GABA, for its own binding site. wikipedia.org By enhancing the effect of GABA, this compound potentiates the inhibitory actions of this neurotransmitter. drugbank.com This modulation leads to an increased frequency of the chloride (Cl⁻) ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. wikipedia.org

While specific studies detailing the binding kinetics of this compound are not extensively available, the general mechanism for benzodiazepines is well-established.

Table 1: General Characteristics of Benzodiazepine Positive Allosteric Modulation

| Feature | Description |

| Binding Site | Allosteric site on the GABA-A receptor, at the α/γ subunit interface. wikipedia.org |

| Effect on GABA | Increases the affinity of GABA for its receptor. wikipedia.org |

| Ion Channel Effect | Increases the frequency of chloride channel opening. wikipedia.org |

| Neuronal Effect | Hyperpolarization and stabilization of the neuronal membrane. mims.com |

| Overall Impact | Potentiation of GABAergic inhibition. drugbank.com |

This table represents the general mechanism for benzodiazepines. Specific quantitative data for this compound is not available.

The GABA-A receptor is a pentameric complex composed of various subunit isoforms (e.g., α, β, γ). guidetopharmacology.org The specific combination of these subunits determines the pharmacological properties of the receptor. meduniwien.ac.at Benzodiazepines exhibit varying affinities for GABA-A receptors depending on the α subunit present. wikipedia.org For instance, receptors containing α1, α2, α3, and α5 subunits are generally sensitive to classical benzodiazepines. wikipedia.org

The sedative and hypnotic effects of benzodiazepines are primarily associated with their action on α1-containing GABA-A receptors, while anxiolytic and muscle relaxant effects are linked to α2 and α3 subunits. wikipedia.orgnih.gov The specific subunit selectivity of this compound has not been definitively characterized in publicly available research. However, as a metabolite of nitrazepam, which is a non-selective benzodiazepine, it is plausible that this compound also interacts with a broad range of GABA-A receptor subtypes. wikipedia.orgnih.gov

Table 2: Functional Roles of GABA-A Receptor α Subunits in Benzodiazepine Action

| Subunit | Associated Pharmacological Effect |

| α1 | Sedation, amnesia, anticonvulsant effects. wikipedia.org |

| α2 | Anxiolysis, muscle relaxation. wikipedia.orgnih.gov |

| α3 | Anxiolysis, muscle relaxation. wikipedia.orgnih.gov |

| α5 | Cognitive and memory effects. wikipedia.org |

This table outlines the generally accepted roles of α subunits in mediating the effects of benzodiazepines. The specific affinity profile of this compound for these subunits has not been reported.

The binding of a positive allosteric modulator like this compound to the benzodiazepine site on the GABA-A receptor enhances the efficiency of GABA in opening the integral chloride ion channel. wikipedia.orgmims.com This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. mims.com The gating of the chloride channel, which is the process of its opening and closing, is thus modulated to favor an inhibitory state. frontiersin.orgnih.gov

Benzodiazepines increase the frequency of channel opening events in the presence of GABA, as opposed to barbiturates which prolong the duration of each opening. wikipedia.org While direct electrophysiological studies on this compound's effect on chloride channel kinetics are lacking, it is expected to adhere to the characteristic mechanism of benzodiazepines.

Modulation of Neurotransmitter Systems Beyond GABAergic Pathways

The primary neuropharmacological action of this compound is centered on the GABAergic system. However, through the widespread inhibitory effects of GABA, benzodiazepines can indirectly influence other neurotransmitter systems, including dopaminergic and noradrenergic pathways.

The interaction between the GABAergic and dopaminergic systems is complex. Research on benzodiazepines has shown that by enhancing GABAergic inhibition, these compounds can modulate the activity of dopamine (B1211576) neurons. lastresortrecovery.com Specifically, GABAergic interneurons can inhibit dopaminergic neurons; therefore, by potentiating the action of GABA on these interneurons, benzodiazepines can lead to a disinhibition of dopaminergic neurons, resulting in an increase in dopamine release in certain brain regions, such as the mesolimbic pathway. lastresortrecovery.comethancrossingspringfield.com This indirect effect on the dopamine system may contribute to some of the rewarding and dependence-producing properties of benzodiazepines. lastresortrecovery.com

There are no specific studies that have investigated the direct or indirect effects of this compound on dopaminergic pathways. Any such effects would be presumed to occur as a downstream consequence of its primary action on GABA-A receptors.

Similar to the dopaminergic system, the noradrenergic system, which is crucial for arousal, attention, and the stress response, is also under the influence of GABAergic inhibition. ethancrossingspringfield.comnih.gov By enhancing GABA's inhibitory control over noradrenergic neurons, benzodiazepines can lead to a decrease in noradrenergic activity. nih.gov This reduction in norepinephrine (B1679862) release is thought to contribute to the sedative and anxiolytic effects of this class of drugs. ethancrossingspringfield.com

Specific research on the influence of this compound on noradrenergic neurotransmission is not available. The effects are inferred from the general pharmacology of benzodiazepines and their primary action of enhancing GABAergic inhibition.

Intracellular Signaling Cascades Influenced by this compound Action

The neuropharmacological effects of this compound, a benzodiazepine, are initiated by its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This interaction potentiates the inhibitory effect of GABA, leading to a cascade of intracellular events that modulate neuronal function. While direct research on the specific intracellular signaling pathways exclusively modulated by this compound is limited, the well-documented actions of the broader benzodiazepine class provide a framework for understanding its potential downstream effects. These cascades involve second messengers, protein kinases, and the regulation of gene expression, which collectively contribute to the therapeutic and long-term effects of this drug class.

The primary mechanism of benzodiazepines involves enhancing the affinity of GABA for its receptor, which increases the frequency of chloride channel opening and leads to hyperpolarization of the neuron. benzoinfo.comwikipedia.org This initial event at the cell membrane triggers a series of downstream intracellular signaling pathways.

Research on benzodiazepines like diazepam and zolpidem has shed light on the subsequent intracellular events. For instance, studies have shown that benzodiazepines can influence the levels of second messengers such as cyclic AMP (cAMP). nih.govsymbiosisonlinepublishing.com Evidence suggests that some benzodiazepine actions may be mediated through adenosine (B11128) and could enhance the accumulation of cAMP. cambridge.org Furthermore, the activation of GABA-A receptors can lead to calcium influx, another critical second messenger, which in turn can activate various calcium-dependent enzymes. nih.gov

Protein kinases, which are key regulators of cellular function through phosphorylation, are significantly implicated in the downstream effects of benzodiazepine action. Protein Kinase C (PKC) and Protein Kinase A (PKA) are two such kinases. Activation of PKC has been shown to modulate the function of GABA-A receptors and can reduce the potency of benzodiazepines, suggesting a complex feedback mechanism. synaptogen.comnih.govconicet.gov.ar Conversely, some studies suggest that GABA-A receptor modulation by benzodiazepines is independent of PKC activation. nih.gov PKA has also been shown to be involved in the chronic effects of benzodiazepines, with its activity being altered following long-term treatment. nih.gov

The modulation of these signaling pathways ultimately impacts gene expression, leading to longer-term changes in neuronal structure and function. A key transcription factor involved is the cAMP response element-binding protein (CREB). Phosphorylation of CREB (pCREB) is a critical step in activating gene transcription. Studies on other benzodiazepines have shown alterations in pCREB levels and its binding to gene promoters, such as that of brain-derived neurotrophic factor (BDNF). plos.org For example, acute administration of some benzodiazepines has been shown to decrease BDNF protein levels in the hippocampus. plos.org Chronic benzodiazepine use can also lead to changes in the gene expression of GABA-A receptor subunits themselves, a process that may contribute to the development of tolerance. benzoinfo.comnih.gov For instance, diazepam exposure has been linked to changes in the expression of genes such as those for the diazepam-binding inhibitor (DBI) and various cytochrome P450 enzymes involved in its metabolism. cet.biobioscientifica.com

Interactive Data Tables

Table 1: Overview of Potential Intracellular Signaling Cascades Modulated by Benzodiazepines

| Signaling Component | Potential Effect of Benzodiazepine Action | Implication | Supporting Evidence |

| Second Messengers | |||

| Cyclic AMP (cAMP) | Can be enhanced, potentially through interactions with adenosine systems. nih.govcambridge.org | Modulation of downstream kinase activity and gene expression. | nih.govsymbiosisonlinepublishing.comcambridge.org |

| Calcium (Ca2+) | Influx can be induced following GABA-A receptor activation. nih.gov | Activation of calcium-dependent enzymes and signaling pathways. | nih.govresearchgate.net |

| Protein Kinases | |||

| Protein Kinase A (PKA) | Activity can be altered with chronic use, potentially affecting GABA-A receptor function. nih.gov | Long-term adaptation and potential for tolerance. | nih.govconicet.gov.ar |

| Protein Kinase C (PKC) | Can phosphorylate GABA-A receptors, potentially reducing benzodiazepine potency. synaptogen.comnih.govconicet.gov.ar | Negative feedback loop and modulation of receptor sensitivity. | synaptogen.comnih.govconicet.gov.ar |

| Transcription Factors | |||

| CREB | Phosphorylation and binding to gene promoters can be altered. plos.org | Regulation of genes involved in neuronal plasticity, such as BDNF. | plos.orgjneuropsychiatry.orgresearchgate.net |

| Gene Expression | |||

| BDNF | Expression may be decreased following acute administration. plos.org | Impact on neuronal survival, growth, and synaptic plasticity. | plos.org |

| GABA-A Receptor Subunits | Expression of subunits like α1 and γ2 can be altered with chronic use. benzoinfo.comnih.gov | Contributes to tolerance and changes in receptor pharmacology. | benzoinfo.comnih.gov |

| c-Fos | Expression levels may be altered, indicating neuronal activation. plos.org | Marker of neuronal activity in response to drug administration. | plos.org |

| Cytochrome P450 | Expression of metabolizing enzymes like CYP3A4 and CYP2C19 can be affected. cet.bio | Alteration of drug metabolism and potential for drug interactions. | cet.bio |

Preclinical Pharmacological Research of Menitrazepam

In Vitro Neuropharmacological Characterization of Menitrazepam

In vitro studies are crucial for elucidating the molecular mechanisms of a drug. For benzodiazepines, these studies focus on their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor complex.

Receptor Binding Affinity and Selectivity Studies

The affinity of a benzodiazepine (B76468) for this site is a key determinant of its potency. Studies on related compounds demonstrate a strong correlation between binding affinity and pharmacological activity. nih.gov For example, compounds like diazepam and nimetazepam show high affinity for the benzodiazepine receptor, which corresponds with their observed in vivo activities. nih.gov Benzodiazepines typically exhibit high affinity for GABA-A receptors containing α1, α2, α3, or α5 subunits. frontiersin.org The specific subunit composition influences the pharmacological profile, with α1 subunits being associated with sedative effects and α2 subunits with anxiolytic actions. nih.gov

Table 1: Illustrative Binding Affinities of Related Benzodiazepines This table provides examples of binding affinities for common benzodiazepines to demonstrate the typical range, as specific data for this compound is unavailable.

| Compound | Receptor Subtype | Binding Affinity (nM) |

| Diazepam | α1β3γ2s | Data Not Specified |

| Flunitrazepam | α1β3γ2s | Data Not Specified |

| Clonazepam | α1β3γ2s | Data Not Specified |

| Bretazenil | α4β3γ2s | Data Not Specified |

Source: Data concept derived from studies on benzodiazepine receptor binding. researchgate.net

Functional Assays of GABA-A Receptor Potentiation in Cellular Systems

While functional assay data for this compound is not published, its primary mechanism is expected to be the positive allosteric modulation of the GABA-A receptor. Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA. wikipedia.orgebsco.com

In functional assays, this is observed as a potentiation of the GABA-induced chloride ion current. nih.govnih.gov This influx of chloride ions leads to hyperpolarization of the neuron's membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on the central nervous system. nih.govnih.gov This modulation does not increase the maximum response to GABA but rather increases the receptor's affinity for GABA, resulting in a leftward shift of the GABA concentration-response curve. frontiersin.orgnih.gov This means that in the presence of a benzodiazepine, a lower concentration of GABA is needed to produce the same level of inhibitory current. nih.gov

Cellular Electrophysiology and Ion Channel Modulation Studies

Specific cellular electrophysiology studies on this compound have not been published. Electrophysiological techniques, such as patch-clamp, are the gold standard for measuring the activity of ion channels. These methods allow researchers to observe how drugs like benzodiazepines modulate the function of the GABA-A receptor's integrated chloride channel in real-time.

Studies on other benzodiazepines, like diazepam, have confirmed their action on ion channels. They increase the frequency of the GABA-gated chloride channel opening, which enhances the inhibitory signaling in the brain. frontiersin.org Electrophysiological studies in humans have also been used to investigate the effects of diazepam on cardiac ion channels, demonstrating its broader physiological impacts. nih.gov The primary central effect, however, remains the potentiation of GABA-A receptor-mediated chloride currents. nih.gov

Neurochemical Profiling in Isolated Cell Cultures

Neurochemical profiling for this compound in isolated cell cultures is not documented in the available literature. Research on related compounds provides insight into the potential neurochemical effects. For instance, nitrazepam has been shown to cause a decrease in the cerebral contents of the amino acids glycine (B1666218) and alanine (B10760859) in the mouse brain, which may be due to the activation of benzodiazepine receptors. wikipedia.org Studies using neuronal primary cultures from rat embryos have shown that diazepam can induce morphological changes and reduce the specific uptake of 2-deoxy-D-glucose, indicating an effect on neuronal growth and metabolism, at least transiently.

Preclinical Behavioral Pharmacology Studies in Animal Models

Animal models are essential for evaluating the psychoactive effects of compounds like benzodiazepines. jddtonline.info These models are used to screen for anxiolytic (anxiety-reducing) and sedative properties. jddtonline.infonih.gov

Assessment of Anxiolytic-like and Sedative-like Effects

There are no specific published behavioral studies for this compound in animal models. However, extensive research on its parent compound, nitrazepam, confirms its anxiolytic and sedative properties.

Anxiolytic-like effects are often assessed using models based on the conflict between the drive to explore a new environment and the aversion to open, elevated, or brightly lit spaces. jddtonline.info Common tests include the elevated plus-maze (EPM) and the light/dark box test. nih.gov In these tests, anxiolytic drugs typically increase the time spent in and the number of entries into the aversive zones (e.g., open arms of the EPM).

A study investigating nitrazepam in mice confirmed its anxiolytic properties. The drug was found to suppress avoidance and fleeing behaviors in female mice during encounters with male mice, which is consistent with a reduction in anxiety. nih.gov Another study in Balb/c mice evaluated the anxiolytic effect of nitrazepam using the hole-board and light/dark tests, demonstrating that the drug's effect can vary based on the baseline anxiety level of the individual animal. nih.gov

Sedative effects are often assessed by measuring changes in locomotor activity. At higher doses, benzodiazepines tend to decrease movement, which is interpreted as sedation. msdvetmanual.comunpad.ac.id In the aforementioned study, some doses of nitrazepam were noted to greatly increase immobility, confirming its sedative action.

Table 2: Ethological Analysis of Nitrazepam Effects in Female Mice This table summarizes findings from a study assessing the behavioral effects of Nitrazepam in a social encounter model, as specific data for this compound is unavailable.

| Behavioral Category | Effect of Nitrazepam | Interpretation |

| Avoidance/Flee | Suppressed | Anxiolytic-like effect |

| Immobility | Increased (at some doses) | Sedative-like effect |

| Active Behaviors | Little effect | Specificity of action |

Source: Data derived from a study on the ethological effects of nitrazepam in mice. nih.gov

Evaluation of Anticonvulsant Activity in Seizure Models

Nitrazepam, a benzodiazepine, demonstrates significant anticonvulsant properties by enhancing the activity of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA). patsnap.com This mechanism is central to its effectiveness in controlling various types of seizures. patsnap.compatsnap.com Preclinical and clinical studies have validated its efficacy in several seizure models.

The compound is particularly effective against myoclonic seizures, a type of seizure characterized by brief, involuntary muscle twitches. It has also shown notable success in managing minor motor seizures, including the severe form known as infantile spasms (West's syndrome). nih.gov The anticonvulsant effects are attributed to its ability to potentiate GABAergic inhibition, which suppresses the excessive neuronal firing that underlies seizure activity. patsnap.com Furthermore, some research suggests that benzodiazepines like nitrazepam may exert anticonvulsant effects by limiting the sustained repetitive firing of neurons, potentially through actions on voltage-dependent sodium channels. nih.gov

| Seizure Model/Type | Observed Effect of Nitrazepam | Reference |

| Minor Motor Seizures (e.g., Infantile Spasms) | Effective in improving or achieving complete relief from seizures. | nih.gov |

| Myoclonic Seizures | Demonstrated value in diminishing myoclonic seizure elements. | nih.gov |

| Chemically-Induced Seizures | Benzodiazepines show selective antagonism against convulsions induced by agents that impair GABAergic transmission. |

Characterization of Muscle Relaxant Properties

Nitrazepam exhibits centrally acting muscle relaxant properties, a characteristic feature of the benzodiazepine class. This effect is not due to a direct action on muscles or the neuromuscular junction but originates from its activity within the central nervous system. nih.gov

Research in decerebrate cat models demonstrates that intravenously administered nitrazepam produces a dose-dependent inhibition of the ipsilateral extensor reflex, a measure of muscle tone. nih.gov The mechanism for this muscle relaxation is the inhibition of polysynaptic pathways in the spinal cord. nih.gov Comparative studies have shown nitrazepam to be a potent muscle relaxant, with some evidence suggesting its potency is greater than that of diazepam. nih.gov

In rodent models, the muscle relaxant properties of nitrazepam have been assessed using the rotarod test, which measures motor coordination and balance. In these studies, nitrazepam demonstrated a clear muscle relaxant effect. researchgate.netijbcp.com

| Preclinical Model | Key Findings | Mechanism |

| Decerebrate Cat | Dose-related inhibition of the ipsilateral extensor reflex. Potency appears greater than diazepam. | Inhibition of polysynaptic pathways in the spinal cord. nih.gov |

| Rota-rod (Mice) | Produced a central muscle relaxant effect, impairing motor coordination. researchgate.netijbcp.com | Central nervous system depression. |

Assessment of Cognitive and Motor Function in Preclinical Models

Like other benzodiazepines, nitrazepam can impact cognitive and motor functions. These effects are intrinsically linked to its mechanism of action, which involves widespread central nervous system depression. patsnap.com

Motor Function: Preclinical assessments consistently show that nitrazepam impairs motor coordination. The rotarod test in mice is a standard model for evaluating these effects, where the drug-induced muscle relaxation and sedation lead to a decreased ability of the animals to remain on the rotating rod. researchgate.netijbcp.com Clinical observations in early studies noted side effects such as ataxia (impaired coordination) and slurred speech, which are direct manifestations of the drug's effect on motor control. nih.gov

Cognitive Function: Nitrazepam has been shown to impair learning and memory in preclinical and human studies. nih.govnih.gov In controlled studies, nitrazepam increased errors in tasks requiring coordination and reaction time and had a negative impact on short-term memory and paired association learning. nih.gov These cognitive effects are generally most pronounced within the first few hours after administration. nih.govnih.gov Long-term use of benzodiazepines, as a class, has been associated with impairments in several cognitive domains, including processing speed and verbal learning. researchgate.netmadinamerica.com

| Function Assessed | Preclinical Model/Test | Observed Effect of Nitrazepam |

| Motor Function | Rota-rod Test (Mice) | Impaired motor coordination and balance. researchgate.netijbcp.com |

| Cognitive Function | Paired Association Learning | Impaired learning and memory. nih.govnih.gov |

| Cognitive Function | Reaction Time Tasks | Increased reaction time and errors. nih.gov |

Development and Validation of Novel Animal Models for Benzodiazepine Research

The preclinical evaluation of benzodiazepines like nitrazepam relies on a battery of established and validated animal models. While the development of entirely novel models is an ongoing process in neuroscience, the validation and refinement of existing models are crucial for accurately predicting therapeutic effects and potential side effects. nih.govnih.gov

Models for Anticonvulsant Activity: Standard models include chemically induced seizures (e.g., using pentylenetetrazole) and electrically induced seizures (e.g., maximal electroshock test). researchgate.net These models are essential for screening compounds for antiepileptic potential and understanding their mechanisms of action.

Models for Anxiolytic Effects: Conflict tests, such as the Geller-Seifter test, and exploration-based models, like the elevated plus-maze, are classic paradigms used to screen for anti-anxiety effects, a hallmark of benzodiazepines. nih.gov

Models for Muscle Relaxation and Sedation: The rotarod test is a widely used and validated model to quantify motor incoordination, sedation, and muscle relaxation. researchgate.netijbcp.com The horizontal wire test and grip strength assessments are also employed.

Models for Cognitive Effects: To assess the amnestic and cognitive-impairing effects of benzodiazepines, researchers use passive avoidance tasks, the Morris water maze, and object recognition tests. dovepress.com

The validation of these models involves confirming that they can reliably detect the effects of known drugs (like nitrazepam and diazepam) and can differentiate between compounds with different pharmacological profiles. nih.gov Current research aims to develop models with better translational value to specific human psychiatric and neurological disorders. nih.govnih.gov

In Vivo Neuropharmacological Studies of Nitrazepam

Brain Region-Specific Effects and Distribution Patterns

The pharmacological effects of nitrazepam are dictated by its binding to GABA-A receptors, which are distributed throughout the central nervous system. patsnap.compatsnap.com The density of these receptors varies across different brain regions, leading to region-specific effects. Autoradiographic mapping studies, often using other benzodiazepines like diazepam or flunitrazepam as ligands, have elucidated this distribution pattern. nih.gov

Benzodiazepine receptors are found in high concentrations in the following areas:

Cerebral Cortex: Associated with sedation, anticonvulsant effects, and cognitive impairment.

Limbic System (including Amygdala and Hippocampus): Crucial for mediating anxiolytic and amnestic effects.

Thalamus and Cerebellum: Involved in sedative and motor-impairing effects.

Intermediate densities are found in the basal ganglia and hypothalamus, while lower densities are present in the brainstem. nih.gov The high lipophilicity of nitrazepam allows it to effectively cross the blood-brain barrier, leading to rapid and widespread distribution throughout the brain following systemic administration. patsnap.com The concentration kinetics in the brain are closely related to regional cerebral blood flow.

Neurotransmitter Release and Turnover in Specific Brain Areas

The primary neuropharmacological action of nitrazepam is the potentiation of GABAergic neurotransmission. patsnap.com By binding to an allosteric site on the GABA-A receptor, nitrazepam increases the receptor's affinity for GABA. This enhances the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability. patsnap.com

Beyond its primary effect on the GABA system, nitrazepam can also influence other neurotransmitter systems, particularly at higher doses. Studies in rats have shown that nitrazepam can diminish the turnover of serotonin (B10506) (5-HT) in specific brain regions.

A study investigating the effects of several benzodiazepines, including nitrazepam, found that they decreased 5-HT turnover in both the brain stem and the hypothalamus in normal and aggressive rat models. nih.gov While the primary therapeutic actions are mediated through GABA, these secondary effects on monoaminergic systems may contribute to the broader spectrum of its central nervous system effects. Additionally, diazepam, a closely related compound, has been shown to inhibit acetylcholine (B1216132) release in the hippocampus, which may play a role in its anticonvulsant and cognitive effects. wikipedia.org

| Brain Region | Neurotransmitter System | Observed Effect of Nitrazepam | Reference |

| Brain Stem | Serotonin (5-HT) | Diminished turnover. | nih.gov |

| Hypothalamus | Serotonin (5-HT) | Diminished turnover. | nih.gov |

| General CNS | GABA | Potentiation of inhibitory neurotransmission. | patsnap.com |

Electrophysiological Recordings in Live Organisms

Comprehensive searches of scientific literature and preclinical research databases did not yield any specific studies on the electrophysiological effects of this compound in live organisms. As a result, there are no detailed research findings or data tables available to report on the direct impact of this compound on the electrical activity of the central nervous system in in vivo models.

This compound is a benzodiazepine derivative, and it is presumed to share the sedative and anxiolytic properties of this class of compounds. chemeurope.com Electrophysiological studies, such as electroencephalography (EEG), are crucial in preclinical research to understand how such compounds modulate neuronal activity. Typically for benzodiazepines, these studies reveal characteristic changes in brainwave patterns. For instance, research on structurally related nitrobenzodiazepines, like nitrazepam, has shown that they tend to cause a decrease in the power of alpha waves and an increase in the power of beta waves in the brain. wikipedia.org These effects are linked to the sedative and anxiolytic actions of the drug class. ebsco.com

However, without specific in vivo electrophysiological studies on this compound, any discussion of its effects on neuronal firing rates, field potentials, or specific EEG signatures remains speculative. Such research would be necessary to fully characterize its pharmacological profile and to understand its potential effects on the central nervous system.

Interactive Data Table: Electrophysiological Effects of this compound in Live Organisms

| Parameter | Animal Model | Brain Region | Observed Effect |

|---|---|---|---|

| EEG | Data Not Available | Data Not Available | Data Not Available |

| Single-Unit Recording | Data Not Available | Data Not Available | Data Not Available |

| Local Field Potentials | Data Not Available | Data Not Available | Data Not Available |

Preclinical Metabolism and Pharmacokinetic Pathways of Menitrazepam

Biotransformation Pathways of Menitrazepam in Preclinical Species

The biotransformation of xenobiotics like this compound is a crucial process that converts lipophilic compounds into more water-soluble products, facilitating their excretion. nih.gov This process occurs in two main phases, Phase I and Phase II, which involve a series of enzymatic reactions primarily in the liver, but also in other tissues. nih.govucl.ac.uk

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

Phase I metabolism introduces or exposes functional groups on a drug molecule, typically making it more polar. openaccessjournals.comslideshare.net These reactions primarily include oxidation, reduction, and hydrolysis. nottingham.ac.uksigmaaldrich.com For this compound, the most significant Phase I reaction is predicted to be the reduction of its 7-nitro group to form a 7-amino metabolite. This pathway is the principal metabolic step for other nitrobenzodiazepines like nitrazepam.

Other potential, though likely minor, Phase I reactions for this compound could include oxidative transformations such as N-demethylation (removal of the methyl group at the N-1 position) and aliphatic hydroxylation of the cyclohexenyl ring. These oxidative reactions are commonly catalyzed by cytochrome P450 enzymes. nih.govnottingham.ac.uk

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation, Acetylation)

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, which drastically increases water solubility and prepares them for elimination. slideshare.netlongdom.org

For this compound, two key Phase II reactions are anticipated:

Acetylation: The primary 7-amino metabolite formed during Phase I is a prime substrate for acetylation. This reaction, catalyzed by N-acetyltransferase (NAT) enzymes, would convert the 7-amino metabolite into 7-acetylamino-menitrazepam. longdom.org This is a major metabolic route for nitrazepam.

Glucuronidation: This is the most common Phase II reaction for many drugs, where glucuronic acid is attached to hydroxyl groups. longdom.orgupol.cz If this compound undergoes hydroxylation during Phase I, the resulting hydroxylated metabolites can be conjugated with glucuronic acid. This process is mediated by Uridine diphosphate-glucuronosyltransferase (UGT) enzymes. longdom.orgcriver.com

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450, UGT, FMO)

Several enzyme systems are responsible for catalyzing the metabolic reactions of benzodiazepines.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly isoforms like CYP3A4, is central to the Phase I oxidative metabolism of most benzodiazepines. ucl.ac.ukgenomind.comnih.govbiomolther.org They would be responsible for any potential hydroxylation or N-demethylation of this compound.

Aldehyde Oxidase (AOX): Studies on the analogous compound nitrazepam have identified that the reduction of the nitro group is primarily catalyzed by AOX1, rather than CYP enzymes, in human liver cytosol. It is highly probable that this enzyme also plays a key role in the reduction of this compound.

N-acetyltransferases (NATs): These enzymes, specifically NAT2, are responsible for the Phase II acetylation of the amino-metabolite formed after nitro-reduction. longdom.org

UDP-glucuronosyltransferases (UGTs): UGTs are a family of enzymes that catalyze the glucuronidation of drugs and their metabolites. genomind.comebmconsult.com They are the second most important group of enzymes in drug metabolism after CYPs and would be involved in conjugating any hydroxylated this compound metabolites. criver.comebmconsult.com

Metabolite Profiling and Identification in Preclinical Biological Samples

Metabolite profiling is the comprehensive process of identifying and quantifying the metabolic products of a drug in biological samples. wuxiapptec.comevotec.comadmescope.com This is essential for understanding a drug's clearance pathways and for ensuring that preclinical toxicology species are exposed to the same major human metabolites. admescope.com Specific preclinical metabolite profiling data for this compound is not widely available; however, the expected metabolites can be postulated based on its structure and known benzodiazepine (B76468) metabolism.

Structural Elucidation of this compound Metabolites

The structural elucidation of metabolites involves determining their exact chemical structure, often using advanced analytical techniques. jubilantbiosys.comcriver.com High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS) is a primary tool, providing accurate mass measurements to determine elemental composition. criver.comnih.govamericanpharmaceuticalreview.com Further fragmentation analysis (MS/MS) helps to pinpoint the sites of metabolic modification. americanpharmaceuticalreview.com For definitive structure confirmation, nuclear magnetic resonance (NMR) spectroscopy can be used, although it requires larger quantities of the isolated metabolite. hyphadiscovery.com

Based on the metabolic pathways of analogous compounds, the primary metabolites of this compound expected to be found in preclinical species would be:

7-amino-menitrazepam

7-acetylamino-menitrazepam

Hydroxylated derivatives of this compound and its amino/acetylamino forms.

Qualitative and Quantitative Analysis of Metabolite Abundance

The analysis of metabolite abundance determines the relative amounts of each metabolite present in biological fluids like plasma and urine. wuxiapptec.comjubilantbiosys.com

Qualitative analysis confirms the presence or absence of expected metabolites across different species and biological matrices.

Quantitative analysis measures the precise concentration of the parent drug and its metabolites. jfda-online.comuu.nl This is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. jfda-online.comresearchgate.net

Such studies would allow researchers to determine the major and minor metabolic pathways for this compound in a given preclinical species and compare them to the human profile to ensure the relevance of the animal model for safety testing.

Preclinical Pharmacokinetic Studies of this compound and its Metabolites

This compound is a benzodiazepine derivative, structurally similar to other compounds in its class such as tetrazepam and nimetazepam. While specific preclinical pharmacokinetic data for this compound is not extensively available in publicly accessible literature, the metabolic pathways and pharmacokinetic profiles of its structural analogs can provide valuable insights into its anticipated behavior in animal models. Benzodiazepines, as a class, are generally characterized by their rapid absorption, extensive metabolism, and distribution throughout the body. fda.gov The study of these processes in preclinical species is crucial for understanding the potential disposition of the drug in humans.

Absorption and Distribution Kinetics in Animal Models

The absorption and distribution of a drug determine its onset and duration of action. For benzodiazepines, these kinetics can vary significantly between different compounds and animal species.

While direct studies on this compound are scarce, information on its structurally related analogs, nimetazepam and tetrazepam, offers a predictive glimpse into its potential absorption and distribution characteristics. Nimetazepam, for instance, is rapidly absorbed and readily crosses the blood-brain barrier due to its high lipid solubility. patsnap.com In dogs, orally administered nimetazepam reached peak blood levels after approximately 8 hours. nih.gov Tetrazepam is also rapidly absorbed following oral administration, reaching peak plasma concentrations in less than two hours. wikipedia.org

Given that this compound is a lipophilic compound, as is typical for benzodiazepines, it is expected to be well-absorbed orally and extensively distributed to various tissues, including the central nervous system where it exerts its effects. fda.govpatsnap.com The rate of absorption and the time to reach peak plasma concentration (Tmax) are critical parameters that influence the clinical utility of a hypnotic agent. A delay in reaching peak plasma levels has been noted as a potential drawback for this compound's use in treating insomnia when compared to other hypnotics that demonstrate rapid onset of action.

Table 1: Comparative Oral Absorption and Distribution of Benzodiazepine Analogs in Animal Models

| Compound | Animal Model | Tmax (hours) | Key Distribution Characteristics |

| Nimetazepam | Dog | ~8 | - |

| Tetrazepam | - | <2 | Apparent volume of distribution of 225 +/- 40 l |

Data for Tmax in dogs for nimetazepam is from a 1974 study. nih.gov Information on tetrazepam is from human studies but provides a reference for a structurally similar compound. nih.gov

Elimination Pathways and Excretion Rates in Preclinical Species

The elimination of benzodiazepines and their metabolites primarily occurs through hepatic metabolism followed by renal excretion. biologica.co.jp The rate of elimination, often expressed as the elimination half-life (t½), determines the duration of the drug's effect and the potential for accumulation with repeated dosing.

The metabolism of benzodiazepines typically involves several key enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation with glucuronic acid to form more water-soluble compounds that can be easily excreted in the urine. biologica.co.jp For nitrobenzodiazepines like nimetazepam, the reduction of the nitro group is a significant metabolic pathway. nih.gov Nimetazepam is metabolized in the liver to several metabolites, including its desmethyl derivative, nitrazepam. ontosight.ai In dogs, the primary metabolite found in the blood after administration of nimetazepam was nitrazepam. nih.gov The metabolites are then predominantly excreted as glucuronides in the urine. nih.gov Studies in dogs showed that after oral administration of nimetazepam, 46% of the dose was recovered in the urine and 52% in the feces within the first 24 hours. nih.gov

Tetrazepam is metabolized to inactive metabolites such as 3-hydroxy-tetrazepam and nortetrazepam. wikipedia.org Interestingly, some studies have also reported that tetrazepam can be metabolized to small amounts of diazepam and its active metabolite, nordazepam. nih.gov

Based on the metabolic pathways of its analogs, this compound is expected to undergo extensive hepatic metabolism. The primary routes would likely involve modification of the benzodiazepine ring system and the nitro group, followed by conjugation and subsequent excretion.

Table 2: Elimination Half-Life of Structurally Similar Benzodiazepines

| Compound | Species | Elimination Half-Life (hours) |

| Nimetazepam | Human | 14-30 |

| Tetrazepam | Human | 3-26 |

Data presented is from human studies as specific preclinical data for these analogs in various animal models is limited in the available literature. wikipedia.orgwikipedia.org

Interspecies Differences in this compound Metabolism

Significant interspecies differences in drug metabolism are a well-documented phenomenon and are particularly relevant for the benzodiazepine class. These differences can affect both the rate of metabolism and the types of metabolites formed, leading to variations in the pharmacokinetic profile and pharmacological effects of a drug across different species. nih.gov

A comparative metabolic study of nimetazepam and its desmethyl derivative, nitrazepam, in dogs revealed several key metabolic reactions: demethylation at the N-1 position, hydroxylation at the C-3 position, subsequent glucuronic acid conjugation of the 3-hydroxy derivatives, and reduction of the nitro group at the C-7 position to an amino group. nih.gov A notable interspecies difference was observed in the subsequent metabolism of the 7-amino group. While this group undergoes acetylation in mice and rats, this metabolic step does not occur in dogs. nih.gov

Furthermore, a study on the developmental toxicity of nitrazepam highlighted pronounced metabolic differences between rats and mice. nih.gov In rats, 7-acetylaminonitrazepam was the major metabolite, while mice produced only small amounts of this metabolite. nih.gov This difference was attributed to a significantly higher rate of N-acetylation in rat liver cytosol and a higher rate of deacetylation in mouse liver microsomes. nih.gov

These findings underscore the importance of conducting metabolic studies in various preclinical species to understand the potential for interspecies variability in the metabolism of new chemical entities like this compound. The specific metabolic pathways and the rate of metabolism of this compound would likely differ between common laboratory animal models such as rats, mice, and dogs.

Analytical Methodologies for Menitrazepam Research

Chromatographic Techniques for Menitrazepam Quantification

Chromatography stands as a cornerstone for the separation, identification, and quantification of benzodiazepines like this compound. semanticscholar.orgijpsjournal.com Its application ranges from initial screening to detailed quantitative analysis, offering high resolution and sensitivity. semanticscholar.orgopenaccessjournals.com The choice of chromatographic method often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the required level of sensitivity. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of benzodiazepines due to its versatility and ability to handle thermally labile compounds without the need for derivatization. nih.govopenaccessjournals.com HPLC methods offer high resolution, accuracy, and efficiency for separating and quantifying components in complex mixtures. openaccessjournals.com

Various HPLC methods have been developed for the simultaneous determination of multiple benzodiazepines in different matrices. nih.govmdpi.comnih.gov These methods often employ a C18 column and a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govmdpi.commedipol.edu.tr Detection is commonly achieved using an ultraviolet (UV) detector at a specific wavelength. nih.govmedipol.edu.tr For instance, a study on the simultaneous analysis of six benzodiazepines used a mobile phase of 15mM phosphate (B84403) buffer and methanol (50:50 v/v) with UV detection at 245 nm. nih.gov Another method for analyzing five benzodiazepines utilized a mobile phase of 20 mmol L−1 phosphate buffer (pH 7.0) and methanol (50:50, v/v) with detection at 214 nm. mdpi.com The coupling of HPLC with mass spectrometry (HPLC-MS or MS-MS) provides enhanced specificity and sensitivity for identification and quantification. nih.govresearchgate.net

Table 1: Examples of HPLC Methods for Benzodiazepine (B76468) Analysis

| Analytes | Column | Mobile Phase | Detection | Linearity Range (ng/mL) | Recovery (%) |

|---|---|---|---|---|---|

| Bromazepam, Diazepam, Clonazepam, Lorazepam, Nordiazepam | Symmetry C18 | 20 mmol L−1 phosphate buffer (pH 7.0) and methanol (50:50, v/v) | DAD at 214 nm | 1–500 (Nordiazepam), 3–500 (Clonazepam, Lorazepam), 5–500 (Bromazepam, Diazepam) | 96.5–107.5 |

| Chlordiazepoxide, Diazepam, Clonazepam, Midazolam, Flurazepam, Lorazepam | C18 (250mm × 4.6 mm, 5μm) | 15mM phosphate buffer: methanol (50:50 v/v) | UV at 245 nm | 0.5 - 10 µg/mL | 93.7 - 108.7 |

This table is for illustrative purposes and may not directly include this compound, but represents common methodologies for related benzodiazepines.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a "gold standard" for the forensic identification of substances due to its high specificity and sensitivity. nih.govwikipedia.org This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unodc.org For the analysis of many benzodiazepines, a derivatization step is often necessary to improve their thermal stability and chromatographic behavior. nist.govnih.gov

In GC-MS analysis of benzodiazepines, the sample is first extracted and then derivatized before injection into the GC system. nih.govnih.gov The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. wikipedia.org The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its positive identification. unodc.org GC-MS methods have been successfully used for the quantification of various benzodiazepines and their metabolites in biological samples like blood and urine. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| Column | VF-5ms capillary column (30 m, 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Temperature Program | 60°C to 270°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) |

This table represents typical conditions and may vary depending on the specific benzodiazepine and instrumentation.

Thin-Layer Chromatography (TLC) in Initial Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often employed for the initial screening of drugs, including benzodiazepines. d-nb.infonih.govssa.lawyer It is particularly useful in settings with limited resources. who.int The principle of TLC involves the separation of components in a mixture based on their differential migration on a stationary phase (e.g., silica (B1680970) gel plate) carried by a mobile phase. libretexts.org

For benzodiazepine screening, a urine sample is typically extracted, and the extract is applied to a TLC plate. d-nb.info The plate is then developed in a solvent system, and the separated spots are visualized, often under UV light or after spraying with a chromogenic reagent. unodc.orgd-nb.info While TLC is a valuable screening tool, it generally has lower sensitivity compared to HPLC or GC-MS, and positive results often require confirmation by a more specific method. nih.gov

Spectrometric and Spectrofluorometric Methods

Spectrophotometric and spectrofluorometric methods offer alternative approaches for the determination of benzodiazepines. researchgate.netresearchgate.net These techniques are based on the principle that molecules absorb or emit light at specific wavelengths.

Spectrophotometric methods for benzodiazepines like nitrazepam have been developed based on the reduction of a nitro group, followed by diazotization and coupling with a chromogenic agent to form a colored product that can be measured. researchgate.netcore.ac.uk For example, one method involves the reduction of nitrazepam, followed by diazotization and coupling with orcinol (B57675) to form a chromophore that absorbs at 470 nm. core.ac.uk

Spectrofluorometric methods are generally more sensitive than spectrophotometric methods. scielo.org.mx These methods can be based on the native fluorescence of the compound or the formation of a fluorescent derivative. cu.edu.eg For instance, a spectrofluorometric method for determining certain drugs involves measuring the native fluorescence intensity in a specific solvent mixture at defined excitation and emission wavelengths. cu.edu.eg

Immunoassay Techniques (e.g., ELISA, RIA)

Immunoassays are widely used for the screening of benzodiazepines in biological fluids due to their high throughput and sensitivity. nih.govmedixbiochemica.com These methods are based on the specific binding of an antibody to its target antigen (the drug). medixbiochemica.comnal-vonminden.com Common immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). medixbiochemica.comagappe.com

In these assays, a known amount of labeled drug competes with the drug in the sample for a limited number of antibody binding sites. agappe.com The amount of bound labeled drug is inversely proportional to the concentration of the drug in the sample. agappe.com While immunoassays are excellent for screening, they can exhibit cross-reactivity with other structurally related compounds, and positive results are typically confirmed using a more specific technique like GC-MS or HPLC-MS. nih.gov

Sample Preparation Techniques for Preclinical Biological Matrices

Effective sample preparation is a critical step in the analysis of benzodiazepines from complex biological matrices such as blood, urine, and plasma. mdpi.comnih.gov The goal is to remove interfering substances and concentrate the analyte of interest before instrumental analysis. researchgate.netmdpi.com

Commonly used sample preparation techniques include:

Protein Precipitation: This method involves adding a precipitating agent, like acetonitrile, to the sample to denature and remove proteins. nih.govchromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. nih.govmdpi.com

Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that can provide cleaner extracts compared to LLE. chromatographyonline.comlcms.cz It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. lcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation technique that has been applied to the extraction of benzodiazepines from biological fluids. researchgate.net

The choice of sample preparation method depends on the nature of the biological matrix, the analyte properties, and the subsequent analytical technique. mdpi.comchromatographyonline.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrazepam |

| Acetonitrile |

| Methanol |

| Orcinol |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| Bromazepam |

| Diazepam |

| Clonazepam |

| Lorazepam |

| Nordiazepam |

| Chlordiazepoxide |

| Midazolam |

| Flurazepam |

| Medazepam |

| Alprazolam |

| Oxazepam |

| Temazepam |

| Triazolam |

| Flunitrazepam |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation method based on the principle of partitioning a compound between two immiscible liquid phases. phenomenex.com Typically, an aqueous sample is mixed with a water-immiscible organic solvent. biotage.co.jp The differential solubility of the target analyte, such as this compound, in the two phases allows for its separation from matrix components. phenomenex.com The choice of organic solvent is critical and is determined by the physicochemical properties of the analyte. nih.gov

For benzodiazepines, which are often present at trace levels in complex biological matrices like blood or urine, LLE serves to both purify and concentrate the sample. oup.comnih.gov Common extraction solvents include ethyl acetate, methyl tert-butyl ether, and various mixtures such as chloroform-isopropanol or n-hexane-ethyl acetate. nih.govnih.gov The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral, more organic-soluble form. ajrconline.org For instance, in a method developed for whole blood, the sample was alkalinized with a borate (B1201080) buffer to pH 11 before extraction with methyl tert-butyl ether. nih.gov

Innovations in LLE include Supported Liquid Extraction (SLE), where the aqueous sample is absorbed onto an inert solid support like diatomaceous earth, and the organic solvent flows through it, mimicking LLE but avoiding issues like emulsion formation. biotage.co.jplcms.cz Another variation is Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP), where an organic solvent like acetonitrile is added to the aqueous sample, and the mixture is frozen; the unfrozen liquid organic phase containing the analyte is then easily separated. scirp.org

Table 1: Examples of Liquid-Liquid Extraction Parameters for Benzodiazepines

| Analyte(s) | Matrix | Extraction Solvent(s) | pH/Pre-treatment | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 11 Benzodiazepines | Whole Blood | Methyl tert-butyl ether | Borate buffer (pH 11) | Recoveries of 71-96% were achieved. | nih.gov |

| Clonazepam | Chocolate | Chloroform | Basic conditions (pH 8-9) | Method was found to be robust and specific for quantification. | ajrconline.org |

| 9 Benzodiazepines | Human Urine & Blood | Supramolecular solvent (Tetrahydrofuran/1-hexanol) | Not specified | High recoveries were obtained: 81.12%–102.76% for urine and 80.74%–95.84% for blood. nih.gov | nih.govmdpi.com |

| 4 Benzodiazepines | Human Urine | Acetonitrile | Low-Temperature Partitioning (-20°C) | A simple, high-throughput method with minimal reagent consumption. scirp.org | scirp.org |

| Amphetamine | Various Biological Samples | Chloroform:Ethyl acetate:Ethanol (3:1:1 v/v) | Alkaline (pH ≥ 10) | A mixture of solvents provided optimal recovery. | benthamopen.com |

Dispersive Solid-Phase Extraction (DSPE)

Dispersive Solid-Phase Extraction (DSPE) is a variation of SPE where the sorbent is dispersed directly into the sample solution rather than being packed in a column. nih.govnih.gov After a brief mixing period to allow for adsorption of the analyte onto the sorbent, the solid phase is separated from the liquid phase by centrifugation or magnetic separation (if magnetic nanoparticles are used as the sorbent). researchgate.netresearchgate.net

DSPE offers several advantages, including simplicity, high speed, and reduced solvent consumption, making it an attractive "green chemistry" alternative. nih.govsigmaaldrich.com The direct contact between the sorbent and the sample enhances the extraction efficiency and shortens the time required to reach equilibrium. nih.gov This technique has been successfully applied to the analysis of benzodiazepines in biological samples like serum and urine. nih.govresearchgate.net

A variety of materials have been employed as DSPE sorbents for benzodiazepines and other drugs. These include polymeric sorbents like Oasis® HLB, as well as novel materials such as crab shell powder and functionalized magnetic nanoparticles. nih.govresearchgate.net In one study, a DSPE method using Oasis® HLB gel in a custom centrifugal filter device was developed for nine benzodiazepines in serum and urine, achieving recoveries between 88.7% and 110.4%. nih.govresearchgate.net Another innovative approach combined SPE with a form of dispersive liquid-liquid microextraction (DLLME), where the eluate from an SPE column was used as the disperser solvent in the subsequent microextraction step, achieving very high preconcentration factors. nih.govoup.com

Table 3: Examples of Dispersive Solid-Phase Extraction Parameters for Benzodiazepines

| Sorbent | Matrix | Elution/Extraction Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Oasis® HLB gel | Serum, Urine | Eluted with methanol. | High recoveries (88.7-110.4%) were obtained for nine benzodiazepines using a custom centrifugal filter device. nih.govresearchgate.net | nih.govresearchgate.netsigmaaldrich.com |

| Crab shell powder | Biological substrates | Not specified | Recoveries of 36.0%–99.8% for three benzodiazepines. | nih.gov |

| Zeolitic imidazolate framework-8 (ZIF-8) | Human Urine | Eluted with 1.0 mL of methanol. | An effervescent tablet-assisted DSPE method provided very low detection limits (0.0003-0.0006 ng/mL). fxcsxb.com | fxcsxb.com |

| Polyaniline/magnetic nanoparticles | Plasma, Urine | Eluted with 150 µL of solvent. | Rapid extraction (7 min) for lorazepam and nitrazepam. | researchgate.net |

Future Directions and Emerging Research Avenues for Menitrazepam

Advancements in In Silico Modeling for Menitrazepam Research

In silico modeling, which utilizes computational simulations to solve chemical and biological problems, offers a powerful, predictive, and cost-effective approach to drug research. numberanalytics.comwikipedia.org For this compound, these computational techniques can provide deep insights into its behavior at a molecular level, guiding further experimental research.